molecular formula C7H5N3O B1531074 Imidazo[1,2-a]pyrazine-2-carbaldehyde CAS No. 1017782-15-8

Imidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B1531074
CAS No.: 1017782-15-8
M. Wt: 147.13 g/mol
InChI Key: YJBCAVPRXDSHGZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic aromatic organic compound characterized by a fused imidazo and pyrazine ring system with a formyl group at the second position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminopyrazine with α-haloketones under acidic conditions.

  • Transition Metal Catalysis: Recent advances have shown that transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to synthesize imidazo[1,2-a]pyrazine derivatives[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.

  • Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the synthesis process, providing a more efficient route with shorter reaction times.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthetic routes using continuous flow reactors to ensure consistency and scalability. The choice of synthetic method depends on the desired yield, purity, and cost-effectiveness.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Imidazo[1,2-a]pyrazine-2-carboxylic acid.

  • Reduction: Imidazo[1,2-a]pyrazine-2-ylmethanol.

  • Substitution: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-2-carbaldehyde and its derivatives have been found to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, particularly those of the Hep-2, HepG2, MCF-7, and A375 types . These cells are involved in various types of cancers, including liver, breast, and skin cancers .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death .

Biochemical Pathways

It is known that the compound has a broad-spectrum anti-influenza activity , suggesting that it may interfere with viral replication pathways

Pharmacokinetics

It is known that the compound exhibits good yields at room temperature, suggesting that it may have favorable bioavailability .

Result of Action

The primary result of the action of this compound is the death of cancer cells . The compound has been found to exhibit significant anticancer activities, with in vitro experimental results revealing promising leads with IC 50 values in the micromolar range against various types of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis is catalyzed by iodine, suggesting that the presence of this element in the environment could enhance the compound’s action . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyrazine-2-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenase and aldehyde oxidase, which are involved in the oxidation of aldehydes to carboxylic acids. These interactions are essential for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, this compound can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can impact cellular metabolism by affecting the glycolytic pathway and mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress responses and DNA repair mechanisms. By binding to the active sites of these enzymes, this compound can inhibit their activity, leading to an accumulation of reactive oxygen species and subsequent cellular damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and reduction of inflammation . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase and cytochrome P450 enzymes, which convert it into its corresponding carboxylic acid and other metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Imidazo[1,2-a]pyrazine-2-carbaldehyde has found applications in various fields:

  • Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

  • Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Chemistry: The compound is utilized in organic synthesis as a versatile intermediate for the construction of complex molecules.

  • Industry: It is employed in the production of agrochemicals and dyes due to its reactive nature.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • Imidazo[1,2-a]pyrimidine

  • Imidazo[1,2-a]benzopyrazine

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBCAVPRXDSHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677805
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-15-8
Record name Imidazo[1,2-a]pyrazine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-15-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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